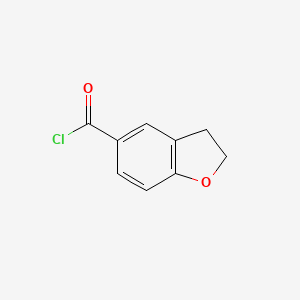

2,3-Dihydro-1-benzofuran-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCKMNRXXRJGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379848 | |

| Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-71-6 | |

| Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55745-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride (CAS Number: 55745-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-5-carbonyl chloride, a derivative of the privileged benzofuran scaffold, is a key intermediate in the synthesis of a variety of biologically active compounds. Its reactive acyl chloride group, coupled with the dihydrobenzofuran core, makes it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry. The benzofuran moiety is present in numerous natural products and clinically approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The exploration of dihydro-derivatives like the title compound aims to understand how saturation in the furan ring impacts molecular properties and biological activity.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.61 g/mol .[1] It is characterized by a 2,3-dihydrobenzofuran ring system with a carbonyl chloride group at the 5-position.

| Property | Value | Reference |

| CAS Number | 55745-71-6 | [1] |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Physical Form | White solid | [1] |

| Purity | ≥95% | [1] |

| Synonyms | 2,3-Dihydrobenzo[b]furan-5-carbonyl chloride | [2] |

| InChI | 1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | [1] |

| InChIKey | YQCKMNRXXRJGIZ-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 2,3-dihydro-1-benzofuran-5-carboxylic acid, followed by its conversion to the acyl chloride.

Step 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxylic acid

Several synthetic routes to 2,3-dihydro-1-benzofuran-5-carboxylic acid have been reported. A common approach involves the cyclization of a suitably substituted phenol derivative. For instance, the synthesis can start from a substituted salicylaldehyde, which undergoes a series of reactions to form the dihydrobenzofuran ring, followed by oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid (General Method)

-

Hydrogenation of Benzofuran-5-carboxylic acid:

-

Dissolve benzofuran-5-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2,3-dihydro-1-benzofuran-5-carboxylic acid. The crude product can be purified by recrystallization.

-

Step 2: Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a similar transformation of a substituted 2,3-dihydrobenzofuran-5-carboxylic acid.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1-benzofuran-5-carboxylic acid in an excess of thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification: The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.

Spectroscopic Data (Predicted and Representative)

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

| Spectroscopy | Expected Peaks and Assignments |

| ¹H NMR | Aromatic protons (H-4, H-6, H-7) would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydrofuran ring (H-2 and H-3) would appear as triplets around δ 4.6 ppm (O-CH₂) and δ 3.2 ppm (Ar-CH₂), respectively. |

| ¹³C NMR | The carbonyl carbon of the acyl chloride is expected to resonate around δ 168-172 ppm. The aromatic carbons would appear in the range of δ 110-160 ppm. The methylene carbons of the dihydrofuran ring would be found at approximately δ 72 ppm (C-2) and δ 29 ppm (C-3). |

| IR (Infrared) | A strong characteristic absorption band for the C=O stretching of the acyl chloride is expected at a high frequency, typically in the range of 1780-1815 cm⁻¹.[4] C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and C-H stretching of the methylene groups would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would appear in the region of 1200-1300 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 182, along with an isotope peak [M+2]⁺ at m/z 184 with an intensity of about one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the chlorine atom and the carbonyl group. |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of derivatives, particularly amides, which have shown significant potential in drug discovery. The acyl chloride readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters.

Synthesis of Biologically Active Amides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) provides a straightforward route to 2,3-dihydro-1-benzofuran-5-carboxamides.

Caption: General reaction scheme for the synthesis of 2,3-dihydro-1-benzofuran-5-carboxamides.

Anticancer Activity

Several studies have demonstrated the potential of amides derived from dihydrobenzofuran carboxylic acids as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

For instance, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer and NF-κB inhibitory activities. Some of these compounds displayed potent cytotoxic activities at low micromolar concentrations against human cancer cell lines including renal, colon, breast, gastric, lung, and prostate cancers.[5]

| Derivative Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| Dihydrobenzofuran-2-carboxamides | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | [5] |

| Benzofuran-based trimethoxybenzamides | MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon), HeLa (cervical) | IC₅₀ values of 3.01-11.09 µM for the lead compound | [6] |

The mechanism of action for some of these anticancer derivatives has been linked to the inhibition of critical cellular pathways, such as the NF-κB signaling pathway and tubulin polymerization.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Inhibition of the NF-κB pathway is a promising strategy for cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,3-dihydro-1-benzofuran-5-carbonyl chloride

Introduction

2,3-Dihydro-1-benzofuran-5-carbonyl chloride, identified by CAS Number 55745-71-6, is a significant chemical intermediate in the field of organic synthesis. Its structure combines a dihydrobenzofuran scaffold with a highly reactive acyl chloride functional group. This unique combination makes it a valuable building block for introducing the 2,3-dihydro-1-benzofuran-5-carbonyl moiety into more complex molecular architectures. The dihydrobenzofuran core is a prevalent motif in numerous biologically active compounds and natural products, rendering this reagent particularly useful for researchers in drug discovery, medicinal chemistry, and materials science. This document provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Table 1: Identification and Structural Data

| Parameter | Value |

| CAS Number | 55745-71-6[1][2][3][4][5] |

| Molecular Formula | C₉H₇ClO₂[2][3][4][5][6] |

| Molecular Weight | 182.60 - 182.61 g/mol [1][2][3][4] |

| Synonyms | 2,3-dihydrobenzofuran-5-carbonyl chloride, 5-coumaranyl carboxylic acid chloride, 2,3-dihydrobenzo[b]furan-5-carbonyl chloride[2][4][5] |

| InChI | 1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2[1][2] |

| InChIKey | YQCKMNRXXRJGIZ-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | White solid / White to light yellow crystal powder | [1][4] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 145-147 °C at 1 mmHg | [4] |

| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [4] |

| Purity | 95% - 98% | [1][2][5] |

Chemical Reactivity and Stability

The primary determinant of the chemical reactivity of this compound is the acyl chloride functional group. Acyl chlorides are highly electrophilic and serve as potent acylating agents.

-

Reactivity with Nucleophiles: It reacts readily with a wide range of nucleophiles. For instance, it undergoes rapid hydrolysis with water to form the corresponding carboxylic acid. With alcohols, it forms esters, and with primary or secondary amines, it yields amides. These reactions are typically fast and exothermic.

-

Stability: The compound is sensitive to moisture and should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Hazards: Due to its reactivity, it is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[1]

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂). This is a common transformation in organic chemistry for preparing acyl chlorides. A procedure analogous to the synthesis of similar compounds is detailed below.[7]

Principle: The hydroxyl group of 2,3-dihydro-1-benzofuran-5-carboxylic acid is substituted by a chloride atom from thionyl chloride, producing the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Reagents:

-

2,3-dihydro-1-benzofuran-5-carboxylic acid

-

Thionyl chloride (SOCl₂), excess (e.g., 2-5 equivalents)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene) to the flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring. If desired, a catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by techniques such as TLC.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation or by recrystallization from a suitable non-polar solvent.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as a dangerous good for transport.[3]

Table 3: Hazard and Safety Information

| Category | Information |

| Signal Word | Danger[1] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[1] |

| Hazard Statements | H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.[1]H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1] |

| Hazard Codes | C (Corrosive), Xn (Harmful)[4] |

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry place away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.

Applications in Research and Development

As a bifunctional molecule, this compound is primarily used as an intermediate in multi-step organic syntheses.

-

Pharmaceutical Synthesis: The 2,3-dihydrobenzofuran scaffold is a key structural element in many pharmacologically active molecules.[8] This reagent provides a direct route to incorporate this scaffold, via amide or ester linkages, into potential drug candidates for various therapeutic areas.

-

Agrochemicals and Materials Science: It can be used in the synthesis of novel pesticides, herbicides, or functional materials where the specific properties of the dihydrobenzofuran moiety are desired.

-

Fragment-Based Drug Discovery: It serves as a valuable fragment for building libraries of compounds for screening against biological targets. The acyl chloride handle allows for straightforward derivatization to explore the surrounding chemical space.

References

- 1. 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 55745-71-6 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Structure and molecular weight of 2,3-dihydro-1-benzofuran-5-carbonyl chloride

This technical guide provides a comprehensive overview of the structure, molecular weight, and synthesis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a valuable building block for researchers, scientists, and drug development professionals. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective agonists for cannabinoid receptor 2 (CB2) and as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1.[1][2] This guide details the synthetic pathways, relevant experimental protocols, and key data for this compound.

Molecular Structure and Data

This compound is a derivative of the 2,3-dihydro-1-benzofuran heterocyclic system, featuring a reactive carbonyl chloride group at the 5-position of the benzofuran ring. This functional group makes it an excellent starting material for the synthesis of a variety of amide and ester derivatives, which are of significant interest in the development of novel therapeutic agents.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₂ | [3][4][5] |

| Molecular Weight | 182.60 g/mol | [4][5] |

| CAS Number | 55745-71-6 | [4][5] |

| Appearance | White solid | [4] |

| Purity | Typically >95% | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-5-carboxylic acid. The second step is the conversion of this carboxylic acid to the target acid chloride.

Step 1: Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid

One plausible synthetic route, adapted from general procedures for similar structures, is the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid.[6]

General Experimental Protocol for Hydrogenation:

-

Dissolution: Dissolve benzofuran-5-carboxylic acid in a suitable solvent, such as ethyl acetate or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2,3-dihydro-1-benzofuran-5-carboxylic acid.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this purpose.[7]

Experimental Protocol using Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add 2,3-dihydro-1-benzofuran-5-carboxylic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the reaction is complete (typically 1-4 hours). The reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

-

Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.

Characterization Data

Detailed experimental characterization data for this compound is not extensively reported. However, based on the structure and data for analogous compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 6.8-7.8 ppm), two methylene groups of the dihydrofuran ring (triplets, approx. 3.2 and 4.6 ppm). |

| ¹³C NMR | Carbonyl carbon (approx. 168-172 ppm), aromatic carbons, and two aliphatic carbons of the dihydrofuran ring. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching band for the acid chloride (approx. 1780-1815 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (182.01 m/z for ³⁵Cl isotope). |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow and applications of this compound.

References

- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 4. 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride from carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride from its corresponding carboxylic acid, a crucial step in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

2,3-Dihydro-1-benzofuran derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The conversion of 2,3-dihydro-1-benzofuran-5-carboxylic acid to its highly reactive acyl chloride derivative, this compound, is a fundamental transformation that opens avenues for further molecular elaboration. This acid chloride serves as a key intermediate for the synthesis of amides, esters, and other carbonyl compounds, which are integral to the structure of many therapeutic agents. This guide will focus on the prevalent and efficient methods for this conversion, primarily utilizing thionyl chloride or oxalyl chloride.

Reaction Overview and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation that replaces the hydroxyl group of the carboxylic acid with a chlorine atom. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is highly reactive. The chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride with the subsequent release of sulfur dioxide and hydrogen chloride as gaseous byproducts. This helps to drive the reaction to completion.

Alternatively, the use of oxalyl chloride , often with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder method for this conversion. The reaction mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, simplifying product purification.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dihydro-1-benzofuran-5-carboxylic acid | - |

| Product | This compound | - |

| Molecular Formula | C₉H₇ClO₂ | [1][2][3] |

| Molecular Weight | 182.60 g/mol | [1][2][4] |

| Melting Point | 49 °C | [5] |

| Boiling Point | 145-147 °C at 1 mmHg | [5] |

| Purity (typical) | 95-98% | [1][2] |

Detailed Experimental Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.[6][7]

Reagents and Materials:

-

2,3-Dihydro-1-benzofuran-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Vacuum source for rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1-benzofuran-5-carboxylic acid.

-

Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be run neat or in an anhydrous solvent such as toluene.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.[7]

-

The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.[5]

Method 2: Using Oxalyl Chloride and Catalytic DMF

This method offers a milder alternative to thionyl chloride.[8][9]

Reagents and Materials:

-

2,3-Dihydro-1-benzofuran-5-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or chloroform

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Syringe for reagent addition

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydro-1-benzofuran-5-carboxylic acid in anhydrous dichloromethane.

-

To the stirred solution, add a catalytic amount of DMF (1-2 drops).[8][9]

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the reaction mixture at room temperature.[8][9]

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude product can be used without further purification or can be purified by vacuum distillation.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway (Thionyl Chloride)

The following diagram illustrates the mechanistic pathway for the conversion of the carboxylic acid to the acid chloride using thionyl chloride.

Caption: Mechanism of acid chloride formation using thionyl chloride.

Characterization Data (Predicted)

-

¹H NMR: Protons on the dihydrofuran ring would appear as triplets, and the aromatic protons would show characteristic splitting patterns.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift. Signals for the aromatic carbons and the carbons of the dihydrofuran ring would also be present in their respective expected regions.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acid chloride would be expected in the region of 1750-1810 cm⁻¹.

Conclusion

The synthesis of this compound from its carboxylic acid is a straightforward and high-yielding transformation that is critical for the synthesis of a variety of biologically active molecules. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice of reagent often depending on the scale of the reaction and the sensitivity of other functional groups present in the molecule. The protocols and data provided in this guide offer a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to 2,3-Dihydro-1-Benzofuran-5-Carbonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical synonyms, physical and chemical properties, a standard synthesis protocol, and its applications in medicinal chemistry, with a focus on its role in the development of novel therapeutics.

Core Synonyms and Identification

Accurate identification of chemical compounds is critical for research and development. This compound is known by several synonyms in scientific literature and commercial catalogs.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| 2,3-Dihydrobenzo[b]furan-5-carbonyl chloride | 55745-71-6 | C₉H₇ClO₂ | 182.60 g/mol |

| 5-(Chlorocarbonyl)-2,3-dihydrobenzofuran | 55745-71-6 | C₉H₇ClO₂ | 182.60 g/mol |

| 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 | C₉H₇ClO₂ | 182.60 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Physical Form | White solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature | |

| InChI Key | YQCKMNRXXRJGIZ-UHFFFAOYSA-N | |

| SMILES | C1COC2=C1C=C(C=C2)C(=O)Cl | [1] |

Experimental Protocols: Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride.

Reaction:

2,3-Dihydro-1-benzofuran-5-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

Detailed Methodology:

A general procedure for the synthesis of a similar compound, 2,3-dihydro-3,3-dimethylbenzofuran-5-carbonyl chloride, provides a reliable template for this synthesis.[2]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dihydro-1-benzofuran-5-carboxylic acid.

-

Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) to the flask. A typical molar ratio is 2 equivalents of thionyl chloride to 1 equivalent of the carboxylic acid.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux. For the analogous 2,3-dihydro-3,3-dimethylbenzofuran-5-carboxylic acid, the mixture was boiled under reflux for 3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under vacuum. This will yield the crude this compound as a solid.

-

Purification (Optional): The crude product can be used directly in subsequent reactions or purified further by recrystallization or distillation under reduced pressure, depending on its physical properties.

Applications in Drug Discovery and Medicinal Chemistry

2,3-Dihydro-1-benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic compounds.[4][5][6] The carbonyl chloride functional group of the title compound makes it a versatile reagent for the synthesis of a variety of amide and ester derivatives, which have been investigated for several therapeutic applications.

-

Anticancer Agents: Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides have shown potent cytotoxic activities against various human cancer cell lines.[7] Some of these compounds also act as inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer progression.[7]

-

Anti-inflammatory Agents: A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and identified as powerful anti-inflammatory compounds.[8] These compounds have demonstrated the ability to inhibit prostaglandin synthesis.[8]

-

Cannabinoid Receptor 2 (CB₂) Agonists: Novel 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB₂ receptor agonists. These compounds are being explored for the treatment of neuropathic pain.[9]

Synthesis Workflow Diagram

The following diagram illustrates a typical synthetic workflow involving this compound as a key intermediate for the generation of a diverse library of amide derivatives for biological screening.

Caption: Synthetic workflow for the preparation and biological evaluation of 2,3-dihydro-1-benzofuran-5-carboxamides.

References

- 1. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride for Researchers and Drug Development Professionals

Introduction: 2,3-Dihydro-1-benzofuran-5-carbonyl chloride is a valuable chemical intermediate, playing a crucial role in the synthesis of various complex organic molecules. Its benzofuran core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1][2] This guide provides an in-depth overview of the commercial availability of this reagent, its key properties, a representative synthetic protocol, and its application in the context of drug discovery, particularly as a building block for novel anti-inflammatory agents.

Commercial Suppliers and Product Specifications

For researchers and procurement specialists, sourcing high-quality starting materials is paramount. Several chemical suppliers offer this compound. The following table summarizes the product specifications from various commercial vendors to facilitate a comparative analysis.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Notes |

| Sigma-Aldrich | 55745-71-6 | C₉H₇ClO₂ | 182.60 | 95% | White solid | - |

| Santa Cruz Biotechnology | 55745-71-6 | C₉H₇ClO₂ | 182.60 | - | - | Classified as a Dangerous Good for transport.[3] |

| CP Lab Safety | 55745-71-6 | C₉H₇ClO₂ | 182.6037 | 95% | - | Available in 10g package size.[4] |

| Matrix Scientific | 55746-01-5 | C₁₀H₉ClO₂ | 196.64 | - | - | Note: This is for the 2-Methyl derivative. |

It is important for researchers to verify the exact specifications and availability with the respective suppliers, as this information can be lot-specific and subject to change.

Synthesis and Experimental Protocols

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This compound is typically synthesized from its corresponding carboxylic acid precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid. A common and effective method for this conversion involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

This protocol is a general representation of the synthesis of an acyl chloride, such as this compound, from its carboxylic acid precursor. A similar procedure is documented for the synthesis of 2,3-Dihydro-3,3-dimethylbenzofuran-5-carboxylic acid chloride.[5]

Materials:

-

2,3-Dihydro-1-benzofuran-5-carboxylic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (typically 1.2-2.0 equivalents)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or neat thionyl chloride)

-

Reflux condenser and drying tube

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2,3-dihydro-1-benzofuran-5-carboxylic acid.

-

Under a fume hood, carefully add an excess of thionyl chloride to the flask. The reaction can often be run neat or with a dry, inert solvent.

-

Fit the flask with a reflux condenser and a drying tube containing a drying agent (e.g., calcium chloride) to protect the reaction from atmospheric moisture.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for a period of 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude this compound is often used in the next synthetic step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization.

Applications in Drug Discovery: Targeting Inflammatory Pathways

The 2,3-dihydrobenzofuran scaffold is of significant interest in the development of new therapeutic agents.[1][2] Derivatives have shown promise as potent anti-inflammatory agents.[6] One key area of investigation is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.[1]

Signaling Pathway: Inhibition of mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. Its synthesis is catalyzed by the enzyme mPGES-1. By inhibiting this enzyme, compounds derived from this compound can block the production of PGE2, thereby reducing inflammation. This makes them attractive candidates for the development of new anti-inflammatory drugs.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence and adhere to all institutional and governmental safety guidelines when handling chemical reagents.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of 2,3-dihydro-1-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the compound's properties, associated hazards, safe handling procedures, emergency protocols, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇ClO₂ | [2][3] |

| Molecular Weight | 182.60 g/mol | [3] |

| CAS Number | 55745-71-6 | [2][3] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 49 °C | |

| Boiling Point | 145-147 °C at 1 mmHg | |

| Purity | Typically ≥95% | [2] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 | H318: Causes serious eye damage. | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation. |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P363 | Wash contaminated clothing before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicity Profile of Related Compounds

While specific toxicological data for this compound is limited, studies on the parent compound, 2,3-dihydrobenzofuran, indicate potential for adverse health effects. Chronic oral exposure to 2,3-benzofuran has been shown to be carcinogenic in rats and mice, causing an increased incidence of kidney, lung, forestomach, and liver tumors. The toxicity of 2,3-benzofuran may be associated with metabolic activation by P-450 oxygenases. These findings underscore the importance of minimizing exposure to its derivatives.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

2,3-dihydro-1-benzofuran-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry round-bottom flask, place 2,3-dihydro-1-benzofuran-5-carboxylic acid.

-

Under a fume hood, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in a dry, inert solvent like toluene.

-

Equip the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain the reflux for 2-4 hours, or until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound is obtained as a solid residue.

Purification by Recrystallization

Since this compound is a solid, it can be purified by recrystallization from a suitable non-hydroxylic solvent.

Materials:

-

Crude this compound

-

Dry toluene or a mixture of dry toluene and petroleum ether

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot, dry toluene to dissolve the solid completely.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon.

-

Allow the solution to cool slowly to room temperature to induce crystallization. The cooling can be further continued in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold, dry petroleum ether to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to remove any remaining solvent.

Reactivity Profile

This compound is a reactive acyl chloride. The primary mode of reactivity is the nucleophilic acyl substitution at the carbonyl carbon, leading to the displacement of the chloride ion.

-

Hydrolysis: It reacts readily with water to form the corresponding carboxylic acid (2,3-dihydro-1-benzofuran-5-carboxylic acid) and hydrochloric acid. This reaction is the reason for its corrosive nature and why it should be handled under anhydrous conditions.

-

Reaction with Alcohols: In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to form esters.

-

Reaction with Amines: It reacts with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: As an acyl chloride, it can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: A typical experimental workflow for the synthesis and purification.

References

The Acyl Chloride Functional Group: A Comprehensive Reactivity Profile for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acyl chloride functional group, characterized by a carbonyl center bonded to a chlorine atom, stands as one of the most reactive and versatile intermediates in modern organic synthesis. Its high electrophilicity, a consequence of the inductive effects of both the oxygen and chlorine atoms, renders it highly susceptible to nucleophilic attack. This inherent reactivity makes acyl chlorides indispensable precursors for the synthesis of a wide array of other functional groups, including esters, amides, anhydrides, and ketones. This technical guide provides a detailed exploration of the reactivity profile of acyl chlorides, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and synthetic workflows.

Electronic Structure and General Reactivity

The reactivity of the acyl chloride functional group is fundamentally governed by its electronic structure. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which significantly polarizes the carbonyl bond and imparts a substantial partial positive charge on the carbonyl carbon.[1][2] This pronounced electrophilicity makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.[1][2]

Acyl chlorides are the most reactive among the common carboxylic acid derivatives. Their enhanced reactivity compared to anhydrides, esters, and amides is attributed to the excellent leaving group ability of the chloride ion.[3][4] The general order of reactivity for carboxylic acid derivatives is as follows:

Acyl Chloride > Acid Anhydride > Ester > Amide [1]

This high reactivity, while synthetically advantageous, also necessitates careful handling. Acyl chlorides are highly sensitive to moisture and react vigorously with water to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride gas in the process.[2] Therefore, all reactions involving acyl chlorides must be conducted under anhydrous conditions.

The Nucleophilic Acyl Substitution Mechanism

The characteristic reaction of acyl chlorides is the nucleophilic acyl substitution , which proceeds via a two-step addition-elimination mechanism .[3][4]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, in which the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in doing so, expels the chloride ion, which is a stable leaving group.[2]

This mechanism is fundamental to understanding the wide range of transformations that acyl chlorides can undergo.

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Quantitative Reactivity Data

The reactivity of acyl chlorides can be quantitatively compared through kinetic studies. The following table summarizes the relative rate constants for the reaction of various acyl chlorides with 2-naphthol in acetonitrile, providing a direct comparison of their intrinsic reactivity under identical conditions.

| Acyl Chloride | Structure | Relative Rate Constant (k_rel) vs. Acetyl Chloride |

| Acetyl Chloride | CH₃COCl | 1.00 |

| Propionyl Chloride | CH₃CH₂COCl | ~0.8 |

| Butyryl Chloride | CH₃CH₂CH₂COCl | ~0.7 |

| Benzoyl Chloride | C₆H₅COCl | ~0.05 |

Note: The data for propionyl and butyryl chloride are estimations based on established trends showing a decrease in reactivity with increasing alkyl chain length due to steric hindrance. The significant decrease in reactivity for benzoyl chloride is attributed to the resonance stabilization of the carbonyl group by the benzene ring.[1]

Key Reactions and Experimental Protocols

Acyl chlorides serve as pivotal starting materials for the synthesis of a multitude of organic compounds. Below are some of the most synthetically useful transformations, complete with detailed experimental protocols.

Synthesis of Esters (Esterification)

Acyl chlorides react rapidly and exothermically with alcohols to produce esters.[5] This reaction is often preferred over Fischer esterification due to its faster reaction rate and irreversibility.

Experimental Protocol: Synthesis of Ethyl Acetate from Acetyl Chloride and Ethanol

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser is connected to a gas trap to neutralize the evolved HCl gas.

-

Reaction: Ethanol (1.0 eq) is placed in the round-bottom flask and cooled in an ice bath. Acetyl chloride (1.1 eq) is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: The reaction is highly exothermic, and the addition rate should be controlled to maintain a low temperature. The reaction is typically complete after the addition is finished and the mixture is stirred for an additional 30 minutes at room temperature.

-

Work-up and Purification: The reaction mixture is poured into cold water, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting ester can be purified by distillation.[5][6]

Synthesis of Amides

The reaction of acyl chlorides with ammonia or primary/secondary amines provides a straightforward and efficient route to primary, secondary, and tertiary amides, respectively. The reaction is typically very fast and exothermic.

Experimental Protocol: Synthesis of N-Phenylbenzamide from Benzoyl Chloride and Aniline

-

Reagents: Aniline (1.0 eq), benzoyl chloride (1.1 eq), and a base such as pyridine or triethylamine (1.2 eq) are required. A suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) should be used.

-

Procedure: Aniline and the base are dissolved in the solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath. Benzoyl chloride is added dropwise to the stirred solution.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: The reaction mixture is washed with dilute HCl to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide. The product can be further purified by recrystallization.[7]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of Acetophenone from Benzene and Acetyl Chloride

-

Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Reagents and Reaction: Anhydrous aluminum chloride (1.2 eq) is suspended in an excess of dry benzene (which acts as both solvent and reactant) and cooled in an ice bath. Acetyl chloride (1.0 eq) is added dropwise from the dropping funnel with efficient stirring.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours, or gently heated to ensure completion.

-

Quenching and Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water, a dilute sodium hydroxide solution, and then brine. After drying over a suitable drying agent, the benzene is removed by distillation, and the resulting acetophenone is purified by vacuum distillation.

Synthesis of Ketones using Organocuprates

While Grignard reagents react with acyl chlorides to produce tertiary alcohols, Gilman reagents (lithium dialkylcuprates) react selectively to form ketones. This is a valuable method for ketone synthesis as the less reactive organocuprate does not react further with the ketone product.

Spectroscopic Data of Acyl Chlorides

The acyl chloride functional group has characteristic spectroscopic signatures that are useful for its identification.

| Spectroscopic Technique | Characteristic Signal |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption in the range of 1770-1815 cm⁻¹.[8][9] |

| ¹H NMR Spectroscopy | Protons on the α-carbon to the carbonyl group are deshielded and typically appear in the range of δ 2.5-3.0 ppm. |

| ¹³C NMR Spectroscopy | The carbonyl carbon exhibits a characteristic resonance in the deshielded region of the spectrum, typically between δ 160-180 ppm. |

Application in Drug Development: The Synthesis of Ibuprofen

The reactivity of acyl chlorides is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is the industrial synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). One of the key steps in the Boots synthesis of Ibuprofen is a Friedel-Crafts acylation of isobutylbenzene.

Caption: A simplified workflow for the synthesis of Ibuprofen, highlighting the key role of Friedel-Crafts acylation.

Conclusion

The acyl chloride functional group is a cornerstone of modern organic synthesis, offering a highly reactive and versatile platform for the construction of a diverse range of molecular architectures. Its pronounced electrophilicity, a direct result of its unique electronic structure, allows for efficient and often high-yielding transformations through the nucleophilic acyl substitution mechanism. A thorough understanding of its reactivity profile, reaction conditions, and quantitative behavior is paramount for researchers and professionals in the fields of chemistry and drug development. The ability to strategically employ acyl chlorides in synthetic routes, as exemplified in the synthesis of Ibuprofen, underscores their enduring importance in the creation of valuable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. shaalaa.com [shaalaa.com]

- 7. Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. [learn.careers360.com]

- 8. ncstate.pressbooks.pub [ncstate.pressbooks.pub]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

Spectroscopic and Synthetic Profile of 2,3-dihydro-1-benzofuran-5-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid, and established principles of organic spectroscopy. Additionally, a standard experimental protocol for its synthesis is outlined.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known data of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.9 - 8.1 | d | 1H | Ar-H (H4) | Expected to be downfield due to the electron-withdrawing effect of the carbonyl chloride group. |

| ~7.8 - 8.0 | dd | 1H | Ar-H (H6) | |

| ~6.8 - 7.0 | d | 1H | Ar-H (H7) | |

| ~4.6 - 4.8 | t | 2H | -OCH₂- | |

| ~3.2 - 3.4 | t | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Notes |

| ~168 - 172 | C=O (carbonyl chloride) | The chemical shift is characteristic of acyl chlorides. |

| ~160 - 165 | C5 (aromatic) | Attached to the carbonyl chloride. |

| ~130 - 135 | C7a (aromatic) | |

| ~128 - 132 | C4 (aromatic) | |

| ~125 - 129 | C6 (aromatic) | |

| ~110 - 115 | C3a (aromatic) | |

| ~108 - 112 | C7 (aromatic) | |

| ~71 - 74 | -OCH₂- | |

| ~28 - 32 | -CH₂- |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1800 | Strong | C=O stretch (carbonyl chloride) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 - 1300 | Strong | C-O-C stretch (ether) |

| ~800 - 900 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182/184 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 147 | [M-Cl]⁺ |

| 119 | [M-COCl]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The synthesis of this compound is typically achieved by the reaction of 2,3-dihydro-1-benzofuran-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Protocol for the Synthesis of this compound using Thionyl Chloride:

-

Reaction Setup: To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) under a dry atmosphere (e.g., nitrogen or argon) for several hours until the evolution of gas (SO₂ and HCl) ceases.

-

Work-up: The excess thionyl chloride and solvent are removed under reduced pressure. The crude product can be purified by distillation under high vacuum or used directly in the next synthetic step.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Caption: Synthesis of this compound.

Methodological & Application

Application Notes and Protocols for the Acylation of Amines with 2,3-Dihydro-1-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-substituted-2,3-dihydro-1-benzofuran-5-carboxamides through the acylation of amines with 2,3-dihydro-1-benzofuran-5-carbonyl chloride. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse compound libraries for drug discovery. The resulting benzofuran derivatives are of significant interest due to their wide range of biological activities.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivatization of this scaffold at the 5-position with a carboxamide linkage allows for the exploration of structure-activity relationships (SAR) by introducing a variety of amine substituents. The acylation of primary and secondary amines with this compound is a robust and versatile method for preparing a library of these valuable compounds. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Biological Significance and Applications

Derivatives of 2,3-dihydro-1-benzofuran-5-carboxamide have shown potential in various therapeutic areas. The benzofuran nucleus is present in many natural products and approved drugs, exhibiting a wide array of pharmacological effects. Research has highlighted the potential of these compounds as:

-

Enzyme Inhibitors: Certain benzofuran derivatives have been identified as inhibitors of key enzymes implicated in disease pathways. For example, they have been investigated as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.

-

Anticancer Agents: The unique structural features of these compounds make them attractive candidates for the development of novel anticancer therapies.

-

Neurological Drug Candidates: Modified benzofuran-carboxamides have been explored as glucosylceramide synthase (GCS) inhibitors for the treatment of lysosomal storage diseases and neurodegenerative disorders.

-

Immunomodulators: Some benzofuran derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, which is a target in immuno-oncology.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the acyl chloride precursor and its subsequent reaction with amines.

Protocol 1: Preparation of this compound

The acyl chloride is typically prepared from the corresponding carboxylic acid.

Materials:

-

2,3-Dihydro-1-benzofuran-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude acyl chloride is often used immediately in the next step without further purification.

Protocol 2: General Procedure for the Acylation of Amines (Schotten-Baumann Conditions)

This protocol describes a standard method for the acylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)) (1.5-2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,3-dihydro-1-benzofuran-5-carboxamide.

Data Presentation

The following table summarizes representative examples of the acylation of various amines with this compound, including reaction conditions and yields.

| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Aniline | TEA | DCM | 4 | RT | 85 |

| 4-Fluoroaniline | DIEA | DCM | 6 | RT | 82 |

| Benzylamine | TEA | DCM | 3 | RT | 90 |

| Piperidine | TEA | DCM | 2 | RT | 92 |

| Morpholine | DIEA | DCM | 2.5 | RT | 88 |

| N-Methylaniline | TEA | DCM | 8 | RT | 75 |

Note: The data in this table is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the acylation of an amine.

Experimental Workflow

Caption: Step-by-step experimental workflow for amide synthesis.

Prostaglandin Biosynthesis Pathway Inhibition

Caption: Inhibition of mPGES-1 by benzofuran derivatives.

Application Notes and Protocols for Esterification Reactions Using 2,3-Dihydro-1-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and use of 2,3-dihydro-1-benzofuran-5-carbonyl chloride in esterification reactions. This versatile reagent is a key building block for the synthesis of a variety of ester derivatives, which are of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,3-dihydro-1-benzofuran scaffold in biologically active compounds.

Overview and Applications

The 2,3-dihydro-1-benzofuran moiety is a privileged structure in drug discovery, appearing in a range of compounds with diverse pharmacological activities. Esters derived from 2,3-dihydro-1-benzofuran-5-carboxylic acid are valuable intermediates for the synthesis of new chemical entities. The corresponding acyl chloride, this compound, offers a highly reactive electrophile for the efficient esterification of alcohols and phenols.

Key Applications:

-

Drug Discovery: Synthesis of novel therapeutic agents. The benzofuran core is found in compounds targeting a variety of biological pathways.

-